4,5-Dibromo-2-(trifluoromethoxy)aniline
Description
4,5-Dibromo-2-(trifluoromethoxy)aniline is a halogenated aniline derivative characterized by bromine substituents at the 4- and 5-positions and a trifluoromethoxy group at the 2-position of the benzene ring. This compound is of significant interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.
Properties
IUPAC Name |
4,5-dibromo-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3NO/c8-3-1-5(13)6(2-4(3)9)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEDUKCOOBBCRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 4-(Trifluoromethoxy)aniline via Catalytic Oxidative Bromination
A notable industrial method involves the bromination of 4-(trifluoromethoxy)aniline using metal bromides and hydrogen peroxide under ammonium molybdate catalysis. This approach avoids the direct use of elemental bromine, reducing equipment corrosion and environmental hazards.
- Reactants: 4-(trifluoromethoxy)aniline, metal bromide (sodium bromide or potassium bromide), hydrogen peroxide.
- Catalyst: Ammonium molybdate in catalytic amounts (molar ratio of 0.001–0.008 relative to aniline).
- Solvent: Chlorinated solvents such as methylene dichloride, chloroform, carbon tetrachloride, or 1,2-dichloroethane.
- Reaction Conditions: Controlled molar ratios with aniline to metal bromide between 1:1.8–2.6, and metal bromide to hydrogen peroxide between 1.8–2.6:1.
- Reductive Agents: Sulfothiorine, S-WAT, or sodium bisulfite may be used to quench excess bromine.
- Advantages: High atom economy and environmental friendliness, suitable for scale-up industrial production.
- Yield and Purity: High yields with minimized corrosion and waste generation.
This method yields 2,6-dibromo-4-(trifluoromethoxy)aniline, closely related in structure to 4,5-dibromo-2-(trifluoromethoxy)aniline, indicating that positional isomers can be accessed by similar bromination strategies under controlled conditions.
Water-Phase Bromination Using Bromine and Hydrogen Peroxide
Another patented method employs a water-phase reaction system, using 4-(trifluoromethoxy)aniline as the starting material with bromine and hydrogen peroxide added dropwise in an aqueous medium. This method emphasizes sustainability and reagent efficiency.
- Solvent: Water as the primary solvent, enhancing environmental safety.
- Reagents: Bromine and hydrogen peroxide added sequentially.
- Reaction Media: Inert grinding media are used for efficient mixing and reaction kinetics.
- Recycling: The filtrate (reaction mother liquor) is recycled for subsequent batches, reducing waste.
- Molar Ratios: 4-(trifluoromethoxy)aniline : bromine : hydrogen peroxide = 1 : 1.0–1.1 : 1.3–1.5.
- Yield and Purity: The product purity ranges from 98.4% to 99.4%, with yields between 97.5% and 99.1%.
- Environmental Impact: Reduced bromine consumption due to in situ bromine generation via oxidation of hydrogen bromide by hydrogen peroxide, minimizing hazardous waste.
This water-phase method is especially suited for producing dibromo derivatives with high purity and yield, while maintaining process sustainability.
Solvent-Based Bromination Using Bromine in Acetate Solvent
Earlier methods involved direct bromination of 4-(trifluoromethoxy)aniline in acetate solvents with elemental bromine.
- Solvent: Acetate solvents.
- Reagent: Elemental bromine added dropwise.
- Molar Ratio: Bromine to aniline at 2:1.
- Yield: Approximately 89%.
- Drawbacks: High bromine consumption leading to waste; corrosion issues; environmental concerns due to bromine handling.
While effective, this method is less favored industrially due to reagent waste and equipment corrosion.
Comparative Data Table of Preparation Methods
| Method | Solvent Type | Bromination Agent | Catalyst | Molar Ratios (Aniline:Bromine:H2O2) | Yield (%) | Purity (%) | Environmental Impact | Industrial Suitability |
|---|---|---|---|---|---|---|---|---|
| Catalytic Oxidative Bromination | Chlorinated solvents | Metal bromide + H2O2 | Ammonium molybdate | 1 : 1.8–2.6 : 1.8–2.6 | High (not specified) | High | Low corrosion, atom-economic | High |
| Water-Phase Bromination | Water | Bromine + H2O2 | None (inert grinding media) | 1 : 1.0–1.1 : 1.3–1.5 | 97.5–99.1 | 98.4–99.4 | Bromine recycling, low waste | High |
| Acetate Solvent Bromination | Acetate solvent | Elemental bromine | None | 1 : 2 | 89 | Not specified | High bromine consumption, corrosion | Moderate to Low |
Research Findings and Industrial Implications
Catalyst Use: The introduction of ammonium molybdate as a catalyst significantly improves bromination efficiency and reduces corrosive effects, making the process more industrially viable.
Water-Phase Advantages: Employing water as a solvent and recycling the reaction mother liquor aligns with green chemistry principles, reducing hazardous waste and reagent consumption.
Reagent Optimization: Controlled molar ratios and slow addition of brominating agents are critical to achieving selective dibromination without overbromination or side reactions.
Product Purity and Yield: Both catalytic oxidative and water-phase methods achieve high purity (>98%) and excellent yields (>97%), essential for downstream applications in agrochemical and pharmaceutical synthesis.
Environmental and Economic Considerations: Avoiding elemental bromine and using in situ bromine generation reduce environmental impact and operational costs, supporting sustainable manufacturing.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives with different substitution patterns.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents are used.
Major Products Formed
The major products formed from these reactions include substituted anilines, nitroanilines, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
4,5-Dibromo-2-(trifluoromethoxy)aniline serves as a building block in the synthesis of more complex organic molecules. It is utilized in various organic transformations, including:
- Reagent in reactions: It participates in nucleophilic substitutions and coupling reactions.
- Synthesis of specialty chemicals: The compound can be modified to produce derivatives with specific functional properties.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity: Studies have shown effectiveness against Gram-positive bacteria, suggesting its use as an antimicrobial agent.
- Cytotoxicity: Preliminary investigations indicate that it may induce apoptosis in cancer cell lines, making it a candidate for anticancer research.
- Enzyme Inhibition: Evidence suggests it can inhibit specific kinases involved in cancer progression.
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific kinases involved in cancer progression |
Medicine
The compound is being explored for its potential as a pharmaceutical intermediate . Its unique structural features may allow it to interact with biological targets effectively, leading to the development of new therapeutic agents.
Industry
In industrial applications, this compound is used in:
- Development of specialty chemicals: Its properties make it suitable for creating materials with unique functionalities.
- Agrochemicals: Similar compounds have been used in the formulation of pesticides and herbicides.
Case Studies
-
Antimicrobial Research:
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The compound disrupted bacterial cell wall synthesis, indicating its potential as a lead compound for antibiotic development. -
Cancer Cell Line Studies:
Research involving several cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability, suggesting a mechanism involving apoptosis induction through caspase activation pathways. -
Enzyme Inhibition Studies:
Investigations into the inhibitory effects on specific kinases revealed that the compound could effectively reduce kinase activity associated with tumor growth, highlighting its potential role in cancer therapeutics.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms and trifluoromethoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Physical and Commercial Comparison of Dibrominated Trifluoromethoxy Anilines
| Compound | CAS Number | Substituent Positions | Price (TCI, 5g) | Applications |
|---|---|---|---|---|
| 2,6-Dibromo-4-(trifluoromethoxy)aniline | 88149-49-9 | 2,6-Br; 4-OCF₃ | ¥4,600 | Pharmaceutical intermediates |
| 4,5-Dibromo-2-(trifluoromethoxy)aniline | Not available | 4,5-Br; 2-OCF₃ | Custom synthesis | Research-scale organometallics |
Functional Analogues: Trifluoromethoxy Aniline Derivatives
Compounds like 2-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline (EP 4374877A2) share the trifluoromethoxy motif but differ in halogen (iodine vs. bromine) and additional functional groups (e.g., methoxyethoxy). Key distinctions include:
- Reactivity in Cross-Couplings : Iodine in the 2-position facilitates Ullmann or Buchwald-Hartwig aminations, whereas bromine in this compound may favor Suzuki couplings with boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .
- Synthetic Yields : Palladium-catalyzed borylation of the iodo analogue achieves 14% yield under nitrogen at 110°C , while brominated analogues may require optimized conditions due to slower oxidative addition.
Brominated Stilbenes: 4,4'-Dibromo-trans-stilbene
4,4'-Dibromo-trans-stilbene (CAS 18869-30-2) shares bromine substituents but lacks the aniline and trifluoromethoxy groups. This compound is utilized in materials science (e.g., organic LEDs) rather than bioactive molecules:
- Structural Rigidity : The trans-stilbene backbone enables π-conjugation, contrasting with the electron-rich aniline core of this compound.
- Price : At ¥6,800/1g (TCI), it is more expensive than brominated anilines, reflecting niche applications .
Biological Activity
4,5-Dibromo-2-(trifluoromethoxy)aniline is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including bromine and trifluoromethoxy groups, suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H4Br2F3NO. Its structure includes:
- Two bromine atoms at the 4 and 5 positions.
- A trifluoromethoxy group at the 2 position.
- An aniline moiety , which is crucial for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents by disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.
Biological Activity Data
A summary of relevant biological activity data is presented in the following table:
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various dibromo-substituted anilines, including this compound. It was found to exhibit significant inhibitory effects against several strains of bacteria, particularly Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of cell membrane integrity. -
Cytotoxic Effects on Cancer Cells :
Research conducted on human cancer cell lines demonstrated that this compound induces apoptosis through a caspase-dependent pathway. The compound was tested at varying concentrations, revealing a dose-dependent relationship with cell viability reduction. -
Enzyme Inhibition Studies :
In vitro assays indicated that this compound effectively inhibits certain kinases involved in signal transduction pathways associated with tumor growth. The IC50 values were determined to be significantly lower than those of related compounds without the trifluoromethoxy group.
Q & A
Basic: What are the optimal synthetic routes for 4,5-Dibromo-2-(trifluoromethoxy)aniline, and how can reaction yields be improved?
Methodological Answer:
The synthesis of halogenated aniline derivatives often involves sequential halogenation and functional group protection. For this compound, a plausible route starts with bromination of 2-(trifluoromethoxy)aniline using brominating agents like Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. Key parameters include:
- Temperature Control : Maintaining 0–25°C to avoid over-bromination or decomposition.
- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) may enhance regioselectivity in cross-coupling steps, as seen in analogous Suzuki-Miyaura reactions .
- Purification : Reverse-phase column chromatography (acetonitrile/water) effectively isolates the product, though yields (~14% in similar procedures) can be improved by optimizing stoichiometry and reaction time .
Basic: How can spectroscopic and mass spectrometry techniques characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm) and absence of NH₂ signals due to potential coupling with trifluoromethoxy groups.
- ¹³C NMR : CF₃O groups resonate at ~120 ppm (q, J = 320 Hz), while brominated carbons appear downfield (~130–140 ppm).
- High-Resolution Mass Spectrometry (HRMS) : The exact mass (calculated for C₇H₄Br₂F₃NO) should match theoretical values within 3 ppm error. For example, a related trifluoromethoxy aniline derivative showed an exact mass of 338.1 (M+1) .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability : Brominated anilines are sensitive to light and moisture. Store under inert gas (N₂/Ar) at –20°C in amber vials.
- Decomposition Risks : Hydrolysis of the trifluoromethoxy group may occur under acidic/alkaline conditions. Monitor via TLC or HPLC for degradation products (e.g., free aniline or dehalogenated species) .
Advanced: How do electronic effects of substituents (Br, CF₃O) influence reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the aromatic ring, reducing nucleophilic substitution reactivity. However, bromine atoms at the 4,5-positions enhance electrophilicity, enabling Suzuki-Miyaura couplings. For example, in Pd-catalyzed borylation, the bromine acts as a leaving group, while the -OCF₃ stabilizes intermediates via resonance . Comparative studies with non-brominated analogs (e.g., 2-(trifluoromethoxy)aniline) show significantly lower coupling efficiency, highlighting bromine’s critical role .
Advanced: How to resolve contradictions in reported yields for halogenation reactions?
Methodological Answer:
Discrepancies in yields often stem from:
- Reagent Purity : Impurities in Br₂ or solvents (e.g., dioxane) can quench catalysts. Use freshly distilled reagents.
- Catalyst Loading : Higher Pd(OAc)₂ (0.05–0.1 eq.) improves turnover but may increase side reactions. A balance is critical, as seen in patent-derived protocols (14% yield) vs. optimized academic methods (up to 30%) .
- Workup Procedures : Inefficient extraction or column chromatography can lead to product loss. Replace ethyl acetate with dichloromethane for better solubility of brominated aromatics .
Advanced: What computational or experimental methods predict the environmental fate of this compound?
Methodological Answer:
- Soil Mobility Studies : Column experiments under varying pH and ionic strength simulate leaching behavior. Aniline derivatives with -OCF₃ groups exhibit moderate adsorption in sandy soils (Kd = 2.5–4.0 L/kg) due to hydrophobic interactions .
- Biodegradation Assays : Aerobic microbial degradation via Pseudomonas spp. can be monitored using LC-MS/MS. Bromine substituents typically reduce biodegradation rates compared to non-halogenated analogs .
Advanced: How does the presence of bromine affect regioselectivity in further functionalization?
Methodological Answer:
Bromine at the 4,5-positions directs electrophilic substitution to the para position relative to the -NH₂ group. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
